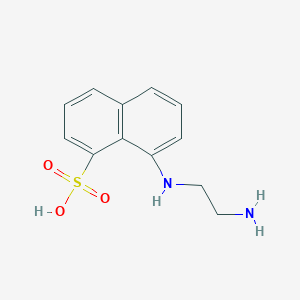

N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid

Description

Properties

IUPAC Name |

8-(2-aminoethylamino)naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNDHKWVELDQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198455 | |

| Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50402-57-8 | |

| Record name | 8-[(2-Aminoethyl)amino]-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50402-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(2-aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid and Related Compounds

Introduction: Clarifying the Chemical Identity

The compound name "N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid" (1,8-EDNAS) suggests a specific chemical structure.[1][2][3] While a compound with this name exists and is known as a fluorescent reagent, the user's query likely encompasses the properties and applications of two more commonly used laboratory reagents due to the similarity in their names and functional groups. These are:

-

N-(1-Naphthyl)ethylenediamine dihydrochloride : Often used in the Griess test for the colorimetric determination of nitrite and nitrate ions. The "N-(Aminoethyl)" part of the name is consistent with the ethylenediamine group in this molecule.

-

8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) : A widely used fluorescent probe to study the hydrophobic sites of proteins and biological membranes. The "8-naphthylamine-1-sulfonic acid" portion of the name is a key feature of this compound.

This guide will provide a comprehensive technical overview of both N-(1-Naphthyl)ethylenediamine dihydrochloride and 8-Anilino-1-naphthalenesulfonic acid, addressing their core properties, experimental applications, and the underlying principles of their use.

Part 1: N-(1-Naphthyl)ethylenediamine Dihydrochloride

N-(1-Naphthyl)ethylenediamine dihydrochloride is a crucial reagent in analytical chemistry, primarily for the quantitative analysis of nitrite and nitrate ions in various samples, including water and biological fluids.[4][5][6] Its primary application is as a coupling agent in the Griess test, where it reacts with a diazonium salt to form a brightly colored azo dye.[7][8]

Core Properties

N-(1-Naphthyl)ethylenediamine dihydrochloride is typically an off-white to light pink or gray powder.[6] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for its use in colorimetric assays.[6] Its chemical structure features a naphthyl group attached to an ethylenediamine chain, which is key to its reactivity in the Griess test.[6]

Data Presentation: Physicochemical Properties

| Property | Value | References |

| Synonyms | N-1-Naphthyl-1,2-ethanediamine dihydrochloride, NED dihydrochloride | [4] |

| CAS Number | 1465-25-4 | [8] |

| Molecular Formula | C₁₂H₁₄N₂ · 2HCl | [6] |

| Molecular Weight | 259.17 g/mol | [6] |

| Appearance | Off-white to gray powder | [6] |

| Melting Point | 194-198 °C (decomposes) | [9] |

| Solubility in Water | 30 g/1000 mL at 20 °C | [8] |

| Primary Application | Coupling agent in the Griess test for nitrite/nitrate determination | [7][8] |

Experimental Protocol: Griess Test for Nitrite Determination

This protocol describes the determination of nitrite concentration in a clear aqueous sample.

1. Reagent Preparation:

-

Sulfanilamide Solution (Griess Reagent A): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid (or 1 M HCl). This solution is stable for several months when stored at 4°C in the dark.[4][5]

-

N-(1-Naphthyl)ethylenediamine Dihydrochloride Solution (Griess Reagent B): Dissolve 0.1 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. This solution should be prepared fresh daily or stored at 4°C in a dark bottle for up to a week.[4][5]

-

Nitrite Standard Stock Solution (e.g., 1000 µM): Dissolve an appropriate amount of sodium nitrite in deionized water.

-

Nitrite Standard Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 0, 10, 25, 50, 100 µM) in the same matrix as the samples.

2. Assay Procedure:

-

Pipette 100 µL of each standard and sample into separate wells of a 96-well microplate.

-

Add 50 µL of the Sulfanilamide Solution (Griess Reagent A) to each well and mix.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of the N-(1-Naphthyl)ethylenediamine Dihydrochloride Solution (Griess Reagent B) to each well and mix.

-

Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.[5]

-

Measure the absorbance at 540-550 nm using a microplate reader.[10]

3. Data Analysis:

-

Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.

-

Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.

-

Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.

Visualization: Griess Reaction Workflow and Mechanism

Caption: Workflow for the Griess test.

Caption: Griess reaction mechanism.

Part 2: 8-Anilino-1-naphthalenesulfonic Acid (1,8-ANS)

8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) is a fluorescent probe widely employed in biochemistry and molecular biology to investigate the conformational changes and hydrophobic regions of proteins.[11][12] It is also used to study protein folding, aggregation, and ligand binding.[13][14]

Core Properties

1,8-ANS exhibits weak fluorescence in polar environments like water. However, its fluorescence quantum yield increases significantly, and its emission maximum undergoes a hypsochromic (blue) shift when it binds to hydrophobic regions on the surface of proteins or in the interior of membranes.[15][16] This change in fluorescence is attributed to the reduced exposure of the molecule to the polar solvent and the restriction of its intramolecular motion upon binding.[15]

Data Presentation: Spectroscopic and Physical Properties

| Property | Value | References |

| Synonyms | 1-Anilinonaphthalene-8-sulfonic acid | [11] |

| CAS Number | 82-76-8 | [11] |

| Molecular Formula | C₁₆H₁₃NO₃S | [11] |

| Molecular Weight | 299.3 g/mol | [11] |

| Appearance | Crystalline solid | [17] |

| Excitation Maximum (Free) | ~350 nm | [11] |

| Emission Maximum (Free) | ~520 nm | [11] |

| Excitation Maximum (Bound) | ~375 nm | [13] |

| Emission Maximum (Bound) | 468-480 nm | [11] |

| Solubility (DMSO) | ~20 mg/mL | [17] |

| Solubility (PBS, pH 7.2) | ~1 mg/mL | [17] |

Experimental Protocol: Protein-Ligand Binding Assay using 1,8-ANS Fluorescence

This protocol describes a competitive binding assay to determine the binding affinity of a non-fluorescent ligand for a protein by measuring the displacement of 1,8-ANS.

1. Reagent and Sample Preparation:

-

Protein Stock Solution: Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., PBS, pH 7.2). Determine the accurate concentration using a reliable method (e.g., UV-Vis spectroscopy).

-

1,8-ANS Stock Solution: Prepare a concentrated stock solution of 1,8-ANS in DMSO (e.g., 10 mM).[18]

-

Ligand Stock Solution: Prepare a concentrated stock solution of the non-fluorescent ligand in a suitable solvent.

-

Working Solutions: Prepare working solutions of the protein, 1,8-ANS, and ligand in the assay buffer.

2. Assay Procedure:

-

To a series of microcuvettes or wells in a black microplate, add the protein and 1,8-ANS at fixed concentrations (determined from preliminary titration experiments to achieve significant fluorescence).

-

Add increasing concentrations of the ligand to the protein/1,8-ANS mixture. Include a control with no ligand.

-

Incubate the mixtures for a sufficient time at a constant temperature to reach equilibrium.

-

Measure the fluorescence emission spectra (e.g., 400-600 nm) with an excitation wavelength of approximately 375 nm.[13]

3. Data Analysis:

-

Record the fluorescence intensity at the emission maximum of the bound 1,8-ANS (e.g., ~475 nm).

-

Plot the fluorescence intensity against the logarithm of the ligand concentration.

-

Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of ligand that displaces 50% of the bound 1,8-ANS).

-

Calculate the inhibition constant (Ki) for the ligand using the Cheng-Prusoff equation, which requires the dissociation constant (Kd) of 1,8-ANS for the protein (determined from a separate direct titration experiment).

Visualization: Experimental Workflow and Principle of Fluorescence Change

Caption: Workflow for a competitive 1,8-ANS binding assay.

Caption: Principle of 1,8-ANS fluorescence enhancement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. static.igem.org [static.igem.org]

- 6. researchgate.net [researchgate.net]

- 7. Griess test - Wikipedia [en.wikipedia.org]

- 8. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. caymanchem.com [caymanchem.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. nist.gov [nist.gov]

N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid synthesis

An In-depth Technical Guide on the Synthesis of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of this compound, commonly known as EDANS. This fluorescent probe is a vital tool in various biochemical and drug discovery applications, particularly in Förster Resonance Energy Transfer (FRET) assays. This document outlines the synthetic pathway, experimental protocols, and relevant data.

Overview of the Synthetic Pathway

The synthesis of this compound (EDANS) is based on the foundational work of Hudson and Weber (1973).[1] The primary route involves the reaction of a precursor, 8-aminonaphthalene-1-sulfonic acid (also known as 1-amino-8-naphthylamine-1-sulfonic acid), with an ethylamine derivative. While the original paper provides the basis, this guide compiles and presents a more accessible protocol.

A plausible and commonly utilized synthetic strategy involves the reaction of 8-aminonaphthalene-1-sulfonic acid with a protected aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection to yield the final product. This method prevents undesired side reactions with the free amine.

Below is a diagram illustrating the logical workflow of the synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

-

8-Aminonaphthalene-1-sulfonic acid

-

N-(2-Bromoethyl)phthalimide

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

pH meter

-

Standard laboratory glassware

-

Chromatography column

Procedure:

Step 1: Synthesis of the Phthalimide-Protected Intermediate

-

In a dry round-bottom flask, dissolve 8-aminonaphthalene-1-sulfonic acid (1.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (2.5 eq) to the mixture.

-

Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere overnight.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure phthalimide-protected intermediate.

Step 2: Deprotection to Yield this compound (EDANS)

-

Suspend the purified phthalimide-protected intermediate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (10 eq) to the suspension.

-

Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a minimum amount of water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate and wash with a small amount of cold water.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Step 1: Protected Intermediate | ||

| Molar Ratio (8-aminonaphthalene-1-sulfonic acid : N-(2-bromoethyl)phthalimide : K₂CO₃) | 1 : 1.1 : 2.5 | General Alkylation |

| Reaction Temperature | 90 °C | General Alkylation |

| Reaction Time | 12-16 hours | General Alkylation |

| Typical Yield | 60-70% | Estimated |

| Step 2: Deprotection | ||

| Molar Ratio (Intermediate : Hydrazine Hydrate) | 1 : 10 | Gabriel Synthesis Deprotection |

| Reaction Temperature | Reflux (approx. 78 °C in Ethanol) | Gabriel Synthesis Deprotection |

| Reaction Time | 4-6 hours | Gabriel Synthesis Deprotection |

| Typical Overall Yield | 50-60% | Estimated |

Application in FRET-Based Assays: An Experimental Workflow

EDANS is widely used as a donor fluorophore in FRET-based assays, often paired with an acceptor quencher like DABCYL. These assays are instrumental in studying enzyme activity, particularly proteases. The following diagram illustrates a typical experimental workflow for a FRET-based protease assay using an EDANS-DABCYL labeled peptide substrate.

Caption: Workflow for a FRET-based protease assay using an EDANS-labeled substrate.

Conclusion

The synthesis of this compound (EDANS) is a well-established process that provides a valuable tool for researchers in biochemistry and drug development. The protocol outlined in this guide, based on established chemical principles, offers a reliable method for the preparation of this important fluorescent probe. The successful application of EDANS in FRET-based assays continues to contribute significantly to our understanding of enzymatic processes and the discovery of new therapeutic agents.

References

The Luminescence Unveiled: A Technical Guide to the Fluorescence Mechanism of N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid (1,8-ANS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles governing the fluorescence of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-ANS), a versatile fluorophore widely employed in biomedical research and drug development. Known for its remarkable sensitivity to the local microenvironment, 1,8-ANS serves as an invaluable tool for characterizing protein conformation, membrane dynamics, and ligand-binding interactions. Its utility stems from a dramatic increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon transitioning from a polar to a non-polar environment.

The fluorescence behavior of 1,8-ANS is primarily dictated by a sophisticated interplay of photophysical processes, predominantly Intramolecular Charge Transfer (ICT). This guide will delve into the theoretical underpinnings of this mechanism, present key photophysical data, outline experimental methodologies for its characterization, and provide visual representations of the underlying processes.

Core Fluorescence Mechanism: The Role of Intramolecular Charge Transfer (ICT)

The prevailing model for the fluorescence of 1,8-ANS, originally proposed by Kosower and Kanety, describes a transition from a locally excited (LE) state to an intramolecular charge transfer (ICT) state.[1][2] In its ground state (S₀), the aniline and naphthalene rings of the 1,8-ANS molecule are in a non-coplanar orientation.[1][2]

Upon photoexcitation, the molecule is promoted to an initial Franck-Condon excited state (S₁'), which retains this non-coplanar geometry. From this locally excited state, the molecule can follow two distinct de-excitation pathways, the probabilities of which are heavily influenced by the polarity of the surrounding solvent.

-

In Polar Solvents (e.g., Water): In a polar environment, the excited state undergoes a rapid conformational relaxation to a more planar and highly polar ICT state.[3][4] This ICT state is stabilized by the polar solvent molecules. The primary de-excitation pathway from this ICT state is non-radiative decay, leading to efficient quenching of fluorescence.[1][2] Consequently, 1,8-ANS is only weakly fluorescent in aqueous solutions.[1][5]

-

In Non-Polar Solvents or Hydrophobic Environments: When 1,8-ANS is in a non-polar solvent or bound to a hydrophobic pocket of a protein, the formation of the charge-transfer state is energetically less favorable.[4][6][7] In this scenario, the dominant de-excitation pathway is radiative decay (fluorescence) from the locally excited state. This results in a significant enhancement of the fluorescence quantum yield and a blue shift (hypsochromic shift) in the emission maximum.[1][6][8] The restricted mobility within a binding pocket can further contribute to the increased fluorescence by inhibiting non-radiative decay pathways.[6]

The following diagram illustrates the proposed fluorescence mechanism of 1,8-ANS.

Caption: Proposed model for the fluorescence mechanism of 1,8-ANS.

Quantitative Photophysical Data

The photophysical properties of 1,8-ANS are highly sensitive to its environment. The following table summarizes key quantitative data for 1,8-ANS in different states.

| Property | Free in Aqueous Solution | Bound to Hydrophobic Sites (e.g., Proteins) | Reference(s) |

| Excitation Maximum (λ_ex) | ~350 nm | ~350 nm | [8] |

| Emission Maximum (λ_em) | ~520 nm | 468-477 nm | [8] |

| Quantum Yield (Φ_f) | ~0.002 - 0.0032 | ~0.4 | [5][6] |

| Fluorescence Lifetime (τ) | Short (sub-nanosecond) | 14-17 ns | [4][9] |

Experimental Protocols

The characterization of the fluorescence properties of 1,8-ANS and its interactions with biomolecules typically involves steady-state and time-resolved fluorescence spectroscopy.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the intensity and spectral characteristics of the emitted fluorescence.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 1,8-ANS in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of approximately 1-10 mM.[10][11]

-

Prepare the protein or other macromolecule of interest in the desired aqueous buffer (e.g., PBS pH 7.2).[8][11]

-

For binding studies, titrate the protein solution with small aliquots of the 1,8-ANS stock solution to achieve the desired final concentrations. A typical final concentration for 1,8-ANS is in the micromolar range.[12]

-

Prepare a blank sample containing the same concentration of 1,8-ANS in the buffer without the protein.[10]

-

-

Instrumentation and Measurement:

The following diagram outlines the general workflow for a steady-state fluorescence experiment.

Caption: General experimental workflow for steady-state fluorescence analysis of 1,8-ANS.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after a pulse of excitation light, providing information about the fluorescence lifetime.

Methodology:

-

Instrumentation:

-

Utilize a time-correlated single-photon counting (TCSPC) system.

-

The excitation source is typically a pulsed laser or a light-emitting diode (LED) with a wavelength around 350 nm.

-

-

Measurement and Analysis:

-

The instrument measures the time delay between the excitation pulse and the detection of emitted photons.

-

The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). Multiple lifetime components can indicate different populations of the fluorophore in distinct environments.[4][9]

-

Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process.

Methodology:

-

Relative Quantum Yield Measurement:

-

The quantum yield of 1,8-ANS is typically determined relative to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 1,8-ANS sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Conclusion

This compound is a powerful fluorescent probe whose utility is rooted in its sensitive intramolecular charge transfer mechanism. The dramatic enhancement of its fluorescence in non-polar environments makes it an indispensable tool for probing hydrophobic regions of proteins and membranes. A thorough understanding of its photophysical properties and the application of appropriate experimental techniques, as outlined in this guide, are crucial for the accurate interpretation of fluorescence data in research and drug development. The provided data and protocols offer a solid foundation for the effective application of 1,8-ANS in elucidating complex biological processes.

References

- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Probing Charge-Transfer and Short-Lived Triplet States of a Biosensitive Molecule, 2,6-ANS: Transient Absorption and Time-Resolved Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum yield - Wikipedia [en.wikipedia.org]

- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nist.gov [nist.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS)

CAS Number: 50402-57-8

Synonyms: 1,8-EDANS, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid

This technical guide provides a comprehensive overview of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS), a versatile fluorescent reagent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Physicochemical Properties

EDANS is a widely utilized fluorescent dye, particularly known for its role as a donor in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3] Its intrinsic fluorescence is sensitive to the polarity of its environment. Key physicochemical and spectral properties are summarized below.

| Property | Value | Reference |

| CAS Number | 50402-57-8 | [4] |

| Molecular Formula | C₁₂H₁₄N₂O₃S | |

| Molecular Weight | 266.32 g/mol | |

| Excitation Maximum (λex) | ~335-341 nm | [5][6] |

| Emission Maximum (λem) | ~471-496 nm | [5][7] |

| Common FRET Partner | DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | [5] |

Primary Applications in Research and Drug Discovery

The primary utility of EDANS lies in its application as a FRET donor, most commonly paired with the non-fluorescent quencher DABCYL.[5] This donor-quencher pair is instrumental in the development of sensitive assays for monitoring enzymatic activity and nucleic acid hybridization.

Protease Activity Assays

The EDANS/DABCYL pair is a cornerstone in the continuous monitoring of protease activity, particularly for enzymes like HIV-1 protease.[5][8][9][10] In this application, a peptide substrate is synthesized to contain both EDANS and DABCYL. In the intact peptide, the close proximity of the two moieties allows for efficient FRET, leading to the quenching of EDANS's fluorescence. Upon cleavage of the peptide by a protease, EDANS and DABCYL are separated, disrupting FRET and resulting in a quantifiable increase in fluorescence.[5][9] This methodology facilitates high-throughput screening of protease inhibitors.[5]

Nucleic Acid Hybridization Probes

EDANS is a key component in the design of "molecular beacons," which are hairpin-shaped oligonucleotide probes used for detecting specific nucleic acid sequences.[11][12][13] The stem of the hairpin keeps EDANS (attached to one end) and a quencher like DABCYL (attached to the other end) in close proximity, quenching fluorescence. When the loop portion of the beacon hybridizes to a complementary target sequence, the hairpin structure opens, separating EDANS from the quencher and restoring fluorescence.[11][12]

Experimental Protocols

General Fluorescence Quenching Measurement

This protocol describes the general procedure for measuring the fluorescence quenching of EDANS by DABCYL.

Materials:

-

EDANS solution (e.g., 5 µM in a suitable buffer like phosphate buffer, pH 7.5)

-

DABCYL solution (e.g., 1 mM in the same buffer)

-

Fluorescence spectrophotometer

Procedure:

-

Set the excitation wavelength of the spectrophotometer to approximately 342 nm.

-

Measure the initial fluorescence intensity of the EDANS solution in the absence of the quencher.

-

Add incremental amounts of the DABCYL solution to the EDANS solution.

-

After each addition, mix thoroughly and measure the fluorescence intensity.

-

The data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism.[4]

HIV-1 Protease FRET Assay

This protocol outlines a typical FRET-based assay for measuring HIV-1 protease activity using an EDANS-DABCYL labeled peptide substrate.

Materials:

-

Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)[14][15]

-

EDANS-DABCYL labeled HIV-1 protease peptide substrate (stock solution in DMSO)

-

Recombinant HIV-1 protease

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the FRET peptide substrate by diluting the DMSO stock in the assay buffer to the desired final concentration (typically in the low micromolar range).[14][15]

-

Prepare a working solution of HIV-1 protease in the assay buffer. The optimal concentration should be determined empirically but is often in the nanomolar range.[9] Keep the enzyme solution on ice.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Wells: Add the working HIV-1 protease solution.

-

Substrate Control (Blank): Add assay buffer without the enzyme.

-

For inhibitor screening, include wells with the enzyme and various concentrations of the test compound.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5-10 minutes.[9]

-

Initiate the reaction by adding the working substrate solution to all wells.

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.[9]

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes.[9]

-

-

Data Analysis:

-

Subtract the fluorescence values of the substrate control (blank) from the values of the enzyme-containing wells.

-

Plot the change in fluorescence intensity over time.

-

The initial reaction velocity (V₀) is determined from the linear portion of this curve.[9]

-

Visualizations

Signaling Pathway: FRET-based Protease Assay

Caption: FRET mechanism in a protease assay using an EDANS-DABCYL substrate.

Experimental Workflow: FRET Assay

Caption: General experimental workflow for a FRET-based enzymatic assay.

References

- 1. EDANS acid [5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid] *CAS 50402-56-7* | AAT Bioquest [aatbio.com]

- 2. bachem.com [bachem.com]

- 3. EDANS acid (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | CAS 50402-56-7 | AAT Bioquest | Biomol.com [biomol.com]

- 4. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair | MDPI [mdpi.com]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eurogentec.com [eurogentec.com]

- 9. benchchem.com [benchchem.com]

- 10. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 11. researchgate.net [researchgate.net]

- 12. Design rules for Molecular Beacons [biosyn.com]

- 13. Molecular Beacon Introduction [genelink.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid and Its Derivatives as Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid, a versatile fluorescent molecule, serves as a critical tool in a wide array of biochemical and biomedical research applications. This guide provides an in-depth overview of its alternative names, physicochemical properties, and detailed experimental protocols for its use in studying proteins and enzymatic activities. Its sensitivity to the local environment makes it an invaluable probe for investigating protein conformation, binding events, and dynamics, particularly in the context of cellular signaling and drug discovery.

Nomenclature and Alternative Names

The compound this compound is known by several synonyms, which are often used interchangeably in scientific literature. Its sodium salt is also a common commercially available form.

| Systematic Name | Common Synonyms | CAS Number |

| N-(2-Aminoethyl)-8-aminonaphthalene-1-sulfonic acid | 1,8-EDANS | 50402-57-8 |

| 8-(2-Aminoethylamino)-1-naphthalenesulfonic acid | This compound | 50402-57-8 |

| This compound Sodium Salt | 1,8-EDANS, Sodium Salt | 185503-88-2 |

Reactive derivatives of 1,8-EDANS are frequently used for covalent labeling of biomolecules. A key derivative is N-(Iodoacetyl)-N'-(8-sulfo-1-naphthyl)ethylenediamine, a thiol-reactive probe.

Physicochemical and Spectroscopic Properties

1,8-EDANS is a fluorescent probe whose emission properties are highly sensitive to the polarity of its environment. This solvatochromism is a key feature exploited in its applications. In nonpolar environments, such as the hydrophobic pockets of proteins, a significant increase in fluorescence quantum yield and a blue shift in the emission maximum are typically observed.

The most common application of 1,8-EDANS is as a donor in Fluorescence Resonance Energy Transfer (FRET) pairs, frequently paired with the quencher DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). The efficiency of energy transfer in this pair is high due to the excellent overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL. The Förster radius (R₀), the distance at which FRET efficiency is 50%, for the EDANS/DABCYL pair is approximately 30 Å.[1]

Table of Spectroscopic Data for 1,8-EDANS and Related Compounds:

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~335-342 nm | pH 7.5 Phosphate Buffer | [2][3] |

| Emission Maximum (λem) | ~493-500 nm | pH 7.5 Phosphate Buffer | [2][3] |

| Molar Extinction Coefficient (ε) of 1,8-ANS | Not specified | ddH₂O or PBS | [4] |

| Fluorescence Lifetime (τ) of 1,8-ANS | <0.5 ns, 3.1-5.5 ns, 12.4-15.1 ns | Bound to Oxyhemoglobin | [5] |

| Excitation Maximum (λex) of EDANS/DABCYL FRET peptide | 335 nm | Assay Buffer | [1] |

| Emission Maximum (λem) of EDANS/DABCYL FRET peptide | 493 nm | Assay Buffer | [1] |

| DABCYL Absorption Maximum (λabs) | 453-473 nm | pH 7.5 Phosphate Buffer | [1][2] |

Experimental Protocols

Protein Labeling with EDANS Derivatives

Covalent labeling of proteins with EDANS is typically achieved using its amine-reactive (succinimidyl ester) or thiol-reactive (iodoacetamide or maleimide) derivatives.

Protocol 1: Labeling of Protein Thiols with N-(Iodoacetyl)-N'-(8-sulfo-1-naphthyl)ethylenediamine

This protocol is adapted from general procedures for labeling cysteine residues.

Materials:

-

Protein of interest with at least one accessible cysteine residue.

-

N-(Iodoacetyl)-N'-(8-sulfo-1-naphthyl)ethylenediamine (I-EDANS).

-

Labeling Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.2-7.5, containing EDTA (1-5 mM).

-

Reducing agent (e.g., DTT or TCEP), optional, for reducing disulfide bonds.

-

Quenching reagent: 2-Mercaptoethanol or L-cysteine.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubation with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the reducing agent using a desalting column equilibrated with labeling buffer.

-

Dye Preparation: Immediately before use, dissolve I-EDANS in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved I-EDANS to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding a 50-fold molar excess of 2-mercaptoethanol or L-cysteine and incubate for an additional 30 minutes.

-

Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of EDANS (~336 nm).

FRET-Based Protease Activity Assay

This protocol describes a general method for monitoring protease activity using a peptide substrate labeled with the EDANS/DABCYL FRET pair.[1][6]

Materials:

-

Protease of interest.

-

FRET peptide substrate containing the protease cleavage site, with EDANS and DABCYL conjugated to opposite ends.

-

Assay Buffer: Buffer appropriate for the specific protease activity.

-

Microplate reader with fluorescence detection capabilities (excitation ~340 nm, emission ~490 nm).

Procedure:

-

Reagent Preparation: Prepare a stock solution of the FRET peptide substrate in DMSO. Dilute the substrate and the protease to their final working concentrations in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the diluted protease to the assay buffer.

-

Initiation of Reaction: Start the reaction by adding the diluted FRET peptide substrate to the wells containing the protease.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at ~490 nm (with excitation at ~340 nm) over time. The cleavage of the peptide by the protease separates the EDANS and DABCYL, leading to an increase in fluorescence.

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot. This velocity is proportional to the protease activity.

Applications in Signaling Pathway Research

Fluorescently labeled biomolecules are instrumental in elucidating complex signaling pathways. EDANS-based FRET probes can be designed to study the activity of key signaling enzymes like kinases and proteases, or to monitor conformational changes in receptors like G-protein coupled receptors (GPCRs).

Monitoring Kinase Activity

Peptide-based fluorescent sensors can be designed to report on the activity of specific protein kinases.[7] A peptide containing the kinase's recognition sequence can be labeled with EDANS. Upon phosphorylation by the kinase, the peptide may undergo a conformational change or bind to a specific binding domain, leading to a change in the fluorescence of EDANS.

Caption: Workflow for a kinase activity sensor using an EDANS-labeled peptide.

Studying GPCR Conformational Changes

FRET can be employed to study the dynamic conformational changes in GPCRs upon ligand binding and activation. By labeling specific sites on the GPCR or on interacting proteins (like G-proteins or arrestins) with a FRET pair such as EDANS and a suitable acceptor, changes in the distance between these labels can be monitored, providing insights into the structural rearrangements that underlie receptor signaling.

Caption: Probing GPCR activation using an EDANS-based FRET sensor.

References

- 1. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. Fluorescence decay time distribution analysis reveals two types of binding sites for 1,8-anilinonaphthalene sulfonate in native human oxyhemoglobin [pubmed.ncbi.nlm.nih.gov]

- 6. Assay in Summary_ki [bdb99.ucsd.edu]

- 7. Peptide-based Fluorescent Sensors of Protein Kinase Activity: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(Aminoethyl)-5-naphthylamine-1-sulfonic Acid (1,5-EDANS) for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(Aminoethyl)-5-naphthylamine-1-sulfonic acid (1,5-EDANS), a versatile fluorescent probe for protein studies. Below, we delve into its core properties, detailed experimental protocols, and applications, with a focus on Förster Resonance Energy Transfer (FRET)-based assays.

Introduction to 1,5-EDANS

1,5-EDANS is a fluorescent probe whose emission properties are highly sensitive to the polarity of its local environment. This characteristic makes it an invaluable tool for investigating protein conformation, binding events, and enzymatic activity. Its primary utility lies in its application as a donor fluorophore in FRET-based assays, often paired with a non-fluorescent quencher such as DABCYL. The ethylamine group on 1,5-EDANS allows for its covalent attachment to biomolecules. For protein labeling, a common derivative is 5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (1,5-IAEDANS), which readily reacts with thiol groups on cysteine residues.

Physicochemical and Spectroscopic Properties

The utility of 1,5-EDANS in protein studies is dictated by its distinct spectroscopic properties. These are summarized in the tables below.

Table 1: Spectroscopic Properties of 1,5-EDANS and its Derivatives

| Property | Value | Conditions |

| Molar Mass | 266.32 g/mol | - |

| Excitation Maximum (λex) | ~336 nm | Aqueous Buffer |

| Emission Maximum (λem) | ~490 nm | Aqueous Buffer, can shift based on environment |

| Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ | at 336 nm |

| Common FRET Partner | DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) | Quencher |

Table 2: Fluorescence Quantum Yield and Lifetime of 1,5-IAEDANS

The quantum yield (Φ) and fluorescence lifetime (τ) of EDANS derivatives are highly dependent on the solvent environment. This sensitivity is a key feature exploited in protein studies.

| Solvent | Quantum Yield (Φ) | Emission Maximum (λem) |

| Water | 0.27 | ~520 nm |

| Ethanol | 0.69 | ~460 nm |

Note: The fluorescence lifetime of EDANS and its derivatives is also environmentally sensitive and typically falls within the range of 10-20 nanoseconds. Specific values depend on the local environment, such as binding to a protein.

Table 3: FRET Pair Characteristics: 1,5-EDANS and DABCYL

The efficiency of energy transfer in a FRET pair is critically dependent on the Förster distance (R₀), the distance at which 50% of the energy is transferred from the donor to the acceptor.

| FRET Pair | Förster Distance (R₀) |

| 1,5-EDANS / DABCYL | 33 Å (3.3 nm) |

Key Applications in Protein Studies

The unique properties of 1,5-EDANS make it suitable for a variety of applications in protein research:

-

Enzyme Activity Assays: FRET-based substrates incorporating EDANS and a quencher are widely used to monitor protease activity. Cleavage of the substrate separates the donor and quencher, leading to an increase in fluorescence.

-

Protein Conformation and Folding: Changes in the local environment of an EDANS probe attached to a protein can be monitored through shifts in its fluorescence emission spectrum and intensity, providing insights into conformational changes and folding dynamics.

-

Ligand Binding Studies: The binding of a ligand to a protein can alter the environment of a conjugated EDANS molecule, resulting in a detectable change in its fluorescence signal.

-

Distance Measurements: As a FRET donor, EDANS can be used to measure intramolecular and intermolecular distances in protein complexes.

Experimental Protocols

Protein Labeling with 1,5-IAEDANS (Thiol-Reactive)

This protocol outlines the steps for labeling cysteine residues in a protein with 1,5-IAEDANS.

Materials:

-

Protein of interest with at least one cysteine residue

-

1,5-IAEDANS

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Desalting column (e.g., PD-10)

-

Reaction tubes

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Labeling Buffer to a concentration of 1-5 mg/mL.

-

If the cysteine residues are oxidized, reduce them by adding DTT to a final concentration of 1-5 mM and incubating for 1 hour at room temperature.

-

Remove the excess DTT using a desalting column, eluting the protein into fresh, degassed Labeling Buffer.

-

-

IAEDANS Stock Solution:

-

Prepare a 10 mM stock solution of 1,5-IAEDANS in DMF or DMSO immediately before use.

-

-

Labeling Reaction:

-

Add a 10 to 20-fold molar excess of the 1,5-IAEDANS stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

-

-

Removal of Unreacted Dye:

-

Separate the labeled protein from the unreacted dye using a desalting column, eluting with a suitable storage buffer (e.g., PBS).

-

-

Determination of Labeling Efficiency:

-

Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and 336 nm (for IAEDANS concentration).

-

The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.

-

FRET-Based Protease Activity Assay

This protocol describes a general method for monitoring protease activity using a peptide substrate labeled with 1,5-EDANS and DABCYL.

Materials:

-

Protease of interest

-

FRET peptide substrate (e.g., DABCYL-peptide-EDANS)

-

Assay Buffer (specific to the protease)

-

Fluorescence plate reader with excitation at ~340 nm and emission detection at ~490 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in DMSO.

-

Dilute the protease to the desired concentration in the Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the Assay Buffer to each well.

-

Add the FRET peptide substrate to each well to a final concentration in the low micromolar range.

-

Initiate the reaction by adding the protease to the wells. Include control wells without the protease.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) with excitation at ~340 nm and emission at ~490 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The initial rate of the reaction is determined from the linear portion of the curve and is proportional to the protease activity.

-

Visualizations

Chemical Structure of 1,5-EDANS

Caption: Chemical Structure of 1,5-EDANS.

FRET-Based Protease Assay Workflow

Caption: Workflow of a FRET-based protease assay.

Protein Labeling and Purification Workflow

Caption: General workflow for protein labeling.

Hypothetical Signaling Pathway Studied by an EDANS-based Probe

Caption: A FRET probe for kinase activity.

The Core Principles of AEDANS in Fluorescence Spectroscopy: An In-depth Technical Guide

This guide provides a comprehensive overview of the fundamental principles and applications of 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid (AEDANS) in fluorescence spectroscopy. Tailored for researchers, scientists, and drug development professionals, this document details the probe's mechanism, experimental protocols, and data interpretation strategies, serving as a technical resource for leveraging AEDANS in molecular studies.

Introduction to AEDANS

AEDANS is an organic fluorescent probe, or fluorophore, widely utilized in fluorescence spectroscopy.[1] Its full chemical name is 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid.[1] The utility of AEDANS stems from its iodoacetyl functional group, which readily and specifically reacts with sulfhydryl groups (thiols), primarily found in cysteine residues of proteins.[1][2] This specificity allows for the site-directed labeling of macromolecules, enabling researchers to probe the local environment of specific regions within a protein's structure.[3]

The core principle behind using AEDANS is its environmental sensitivity. The fluorescence properties of AEDANS, including its emission intensity and wavelength, are highly dependent on the polarity of its immediate surroundings. When an AEDANS-labeled protein undergoes a conformational change, or when a ligand binds near the labeling site, the local environment of the probe is altered, resulting in a measurable change in its fluorescence signal. This characteristic makes AEDANS an invaluable tool for studying protein dynamics, folding, and molecular interactions.

Fundamental Principles of Fluorescence

Fluorescence spectroscopy is a technique based on the phenomenon of fluorescence, where a molecule absorbs a photon of light, exciting it to a higher electronic energy state.[4][5] The molecule remains in this excited state for a very short period (typically nanoseconds) before returning to its ground state.[4] This return to the ground state is accompanied by the emission of a photon.[4][5] Due to energy loss through non-radiative processes like vibrational relaxation, the emitted photon has lower energy and, consequently, a longer wavelength than the absorbed photon.[4] This difference between the excitation and emission wavelengths is known as the Stokes shift. The entire process can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the electronic transitions in fluorescence.

Spectroscopic Properties and Mechanism of AEDANS

AEDANS functions as an extrinsic fluorophore, meaning it is introduced into the system of study. Its utility lies in its spectral properties and their response to environmental changes.

Quantitative Data Summary

The key spectroscopic and physical properties of 1,5-IAEDANS are summarized in the table below. These values are crucial for designing experiments and interpreting results.

| Property | Value | Reference(s) |

| Peak Excitation Wavelength (λex) | ~336 nm | [1][2][3][6] |

| Peak Emission Wavelength (λem) | ~490 nm | [1][2][6] |

| Molar Extinction Coefficient | 5,700 M⁻¹cm⁻¹ | [1] |

| Molar Mass | 434.25 g/mol | [1][3] |

| Reactivity | Primarily with thiol (sulfhydryl) groups | [1][2] |

| Solubility | Soluble in DMF or buffer above pH 6 | [1] |

Mechanism of Environmental Sensing

The naphthalene moiety of AEDANS is the core fluorophore. When AEDANS is attached to a protein, its fluorescence emission is sensitive to the local microenvironment.

-

In a non-polar (hydrophobic) environment , such as being buried within a protein core, AEDANS typically exhibits a higher fluorescence quantum yield (brighter fluorescence) and a blue-shifted emission maximum (emission at a shorter wavelength).

-

In a polar (hydrophilic) environment , such as being exposed to the aqueous solvent, the fluorescence quantum yield is lower (dimmer fluorescence) and the emission maximum is red-shifted (emission at a longer wavelength).

This sensitivity allows researchers to monitor changes in protein structure. For example, if a protein unfolds, an AEDANS probe initially in a hydrophobic pocket may become solvent-exposed, leading to a decrease in fluorescence intensity and a red shift in its emission spectrum.

Experimental Protocols and Workflows

The successful use of AEDANS begins with the proper labeling of the target protein. This involves a specific reaction with cysteine residues.

General Workflow for Protein Labeling

The process of labeling a protein with AEDANS follows a structured workflow, from protein preparation to purification of the final labeled conjugate.

Caption: Standard experimental workflow for labeling a protein with AEDANS.

Detailed Experimental Protocol for Protein Labeling

The following is a generalized protocol for labeling a protein with IAEDANS, based on common methodologies.[7] Optimization for specific proteins is often necessary.

Materials:

-

Purified protein containing at least one cysteine residue.

-

IAEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid).

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Labeling Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.0.

-

Quenching Solution: e.g., 1 M DTT or 2-Mercaptoethanol.

-

Desalting columns (e.g., PD-10) for buffer exchange and purification.

-

Anhydrous Dimethylformamide (DMF) to dissolve IAEDANS.

Procedure:

-

Protein Reduction:

-

Dissolve the protein in a suitable buffer.

-

To ensure the target cysteine residues have free thiol groups, reduce the protein by adding a reducing agent like DTT to a final concentration of 1 mM.[7]

-

Incubate for 45-60 minutes at room temperature.

-

-

Removal of Reducing Agent:

-

Immediately remove the DTT from the protein solution using a desalting column (e.g., PD-10), exchanging the protein into the Labeling Buffer.[7] This step is critical as the DTT would react with IAEDANS.

-

-

Labeling Reaction:

-

Prepare a fresh 10 mM stock solution of IAEDANS in anhydrous DMF.[7]

-

Slowly add the IAEDANS stock solution to the reduced protein solution to achieve a 5- to 10-fold molar excess of the dye over the protein.

-

Incubate the reaction mixture for 2-4 hours at room temperature or for 16-18 hours at 4°C in the dark to prevent photobleaching.[7]

-

-

Quenching the Reaction:

-

Purification of Labeled Protein:

-

Determination of Labeling Efficiency:

-

The degree of labeling can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm and 336 nm and using the respective extinction coefficients for the protein and AEDANS.

-

Key Applications in Research

AEDANS is a versatile probe used in various fluorescence spectroscopy applications to study molecular structure and function.

Studying Protein Conformational Changes and Ligand Binding

A primary application of AEDANS is to monitor conformational changes in proteins. When a protein changes its shape, the environment around the attached AEDANS probe can shift from hydrophobic to hydrophilic (or vice versa), causing a detectable change in the fluorescence signal. This principle is also used to study ligand binding, where the binding event induces a conformational change or directly alters the probe's environment.

References

- 1. IAEDANS - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. N-碘乙酰-N′-(5-磺基-1-萘)乙二胺 suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. horiba.com [horiba.com]

- 5. ossila.com [ossila.com]

- 6. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-EDANS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and application of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (also known as 1,8-EDANS), a versatile fluorescent reagent.[1] The protocols outlined below are intended to serve as a comprehensive guide for the chemical synthesis of 1,8-EDANS and its subsequent use in the fluorescent labeling of peptides, a critical technique in biochemical research and drug development.

I. Synthesis of this compound (1,8-EDANS)

Proposed Synthesis Protocol:

The synthesis is a two-step process:

-

Ring-opening of 1,8-Naphthosultone: 1,8-Naphthosultone is reacted with a large excess of anhydrous ethylenediamine. The nucleophilic attack of one of the amino groups of ethylenediamine on the sultone ring leads to its opening, forming an intermediate.

-

Hydrolysis (Work-up): The intermediate is then hydrolyzed to yield the final product, this compound.

Materials and Reagents:

| Reagent | Formula | Molecular Weight | CAS Number |

| 1,8-Naphthosultone | C₁₀H₆O₃S | 206.22 g/mol | 83-31-8 |

| Anhydrous Ethylenediamine | C₂H₈N₂ | 60.10 g/mol | 107-15-3 |

| Dioxane (anhydrous) | C₄H₈O₂ | 88.11 g/mol | 123-91-1 |

| Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | 7647-01-0 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 g/mol | 1310-73-2 |

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,8-Naphthosultone (1 equivalent) in anhydrous dioxane.

-

Addition of Ethylenediamine: To the stirred solution, add a 10-fold molar excess of anhydrous ethylenediamine.

-

Reaction: Heat the reaction mixture to reflux (approximately 101-103 °C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethylenediamine and dioxane under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Proposed workflow for the synthesis of 1,8-EDANS.

II. Application: Fluorescent Labeling of Peptides

1,8-EDANS is a valuable tool for fluorescently labeling peptides and other biomolecules.[1] Its primary aliphatic amine allows for covalent linkage to carboxylic acid groups, such as those found at the C-terminus of a peptide or on the side chains of aspartic and glutamic acid residues. The most common method for this conjugation is through the formation of a stable amide bond using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[6][7]

Principle of the Reaction:

The labeling process is a two-step, one-pot reaction:

-

Activation of Carboxyl Groups: EDC activates the carboxyl groups on the peptide to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions.

-

Formation of NHS Ester and Conjugation: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This ester then readily reacts with the primary amine of 1,8-EDANS to form a stable amide bond, covalently linking the fluorescent dye to the peptide.[7][8]

Materials and Reagents:

| Reagent | Purpose |

| Peptide with exposed carboxyl groups | Target molecule for labeling |

| 1,8-EDANS | Fluorescent labeling reagent |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl group activating agent |

| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Stabilizes the activated intermediate |

| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | Optimal buffer for EDC activation |

| Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-7.5) | Optimal buffer for amine reaction |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | To stop the reaction |

| Desalting column or HPLC system | For purification of the labeled peptide |

Quantitative Parameters for Peptide Labeling:

| Parameter | Recommended Range | Notes |

| Molar Ratio (Peptide:EDC:NHS) | 1 : 2-10 : 5-20 | A molar excess of EDC and NHS is used to drive the reaction. |

| Molar Ratio (Peptide:1,8-EDANS) | 1 : 10-50 | A large excess of the amine-containing dye is used to ensure efficient labeling.[6] |

| Activation Time | 15 minutes | At room temperature. |

| Conjugation Time | 2 hours at room temperature or overnight at 4°C | Longer incubation can increase efficiency but may also lead to side reactions. |

| Quenching Time | 15-30 minutes | At room temperature. |

Experimental Protocol for Peptide Labeling:

-

Prepare Solutions:

-

Dissolve the peptide in Activation Buffer (e.g., 0.1 M MES, pH 6.0) to a concentration of 1-5 mg/mL.

-

Prepare a 10 mg/mL solution of EDC in Activation Buffer (freshly prepared).

-

Prepare a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer (freshly prepared).

-

Dissolve 1,8-EDANS in an appropriate solvent (e.g., DMF or DMSO) to create a stock solution.

-

-

Activation:

-

To the peptide solution, add the EDC solution to achieve a 10-fold molar excess over the peptide.

-

Immediately add the NHS solution to achieve a 20-fold molar excess over the peptide.

-

Incubate the mixture for 15 minutes at room temperature with gentle stirring.

-

-

Conjugation:

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer (e.g., PBS).

-

Add the 1,8-EDANS stock solution to the activated peptide solution to achieve a 20- to 50-fold molar excess.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted 1,8-EDANS and byproducts by passing the reaction mixture through a desalting column (for peptides >1000 Da).

-

For higher purity, use reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Verification:

-

Confirm successful labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should increase by the mass of the 1,8-EDANS moiety.

-

Assess the purity of the labeled peptide by RP-HPLC.

-

Caption: Workflow for labeling peptides with 1,8-EDANS using EDC/NHS chemistry.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103288689A - Preparation method of 1-naphthylamine 8-sulfonic acid - Google Patents [patents.google.com]

- 4. CN105481728A - Preparation method of 1-naphthylamino-8-sulfonic acid - Google Patents [patents.google.com]

- 5. 1,8-Naphthosultone | C10H6O3S | CID 65744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stratech.co.uk [stratech.co.uk]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]

Covalent Labeling of Proteins with AEDANS: A Detailed Guide for Researchers

Introduction

5-((2-((iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (IAEDANS) is a fluorescent probe widely utilized in biochemistry and biophysics to study protein structure, function, and dynamics. This aminonaphthalenesulfonic acid derivative is particularly useful for labeling proteins at specific sites, primarily targeting the sulfhydryl groups of cysteine residues. The fluorescence of AEDANS is highly sensitive to the local environment, making it an excellent tool for investigating conformational changes, protein-protein interactions, and ligand binding through techniques such as fluorescence resonance energy transfer (FRET). This document provides a comprehensive protocol for the covalent labeling of proteins with AEDANS, purification of the resulting conjugate, and methods for characterization.

Spectral and Physicochemical Properties of AEDANS

The utility of AEDANS as a fluorescent probe is defined by its specific spectral and chemical characteristics. Understanding these properties is crucial for designing experiments and interpreting data.

| Property | Value | Reference |

| Full Chemical Name | 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid | [1] |

| Abbreviation | 1,5-IAEDANS or AEDANS | [1] |

| Molecular Formula | C14H15IN2O4S | [1] |

| Molar Mass | 434.25 g/mol | [1] |

| Peak Excitation Wavelength (λex) | ~336 nm | [1][2][3] |

| Peak Emission Wavelength (λem) | ~490 nm | [1][2][3] |

| Extinction Coefficient | 5,700 M⁻¹cm⁻¹ | [1] |

| Reactive Group | Iodoacetamide | [4] |

| Target Functional Group | Thiol (Sulfhydryl) groups of Cysteine residues | [1][5] |

| Solubility | Soluble in Dimethylformamide (DMF) or aqueous buffer above pH 6 | [1] |

Experimental Protocols

Principle of AEDANS Labeling

The labeling reaction involves the alkylation of the sulfhydryl group of a cysteine residue by the iodoacetyl group of IAEDANS, forming a stable thioether bond. This reaction is highly specific for thiols under controlled pH conditions (typically pH 7.0-8.0).

Caption: Chemical reaction for covalent labeling of a protein's cysteine residue with IAEDANS.

Materials

-

Protein of interest with at least one accessible cysteine residue

-

1,5-IAEDANS

-

Dimethylformamide (DMF)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.6)

-

Quenching solution (e.g., 1 M DTT or L-cysteine)

-

Desalting columns (e.g., PD-10)

-

Spectrophotometer and Fluorometer

Protocol: Step-by-Step Cysteine Labeling with AEDANS

This protocol outlines the essential steps for labeling a protein with IAEDANS, from initial protein preparation to the final purification of the labeled conjugate.

Caption: Experimental workflow for the fluorescent labeling of proteins with AEDANS.

1. Protein Preparation and Reduction

To ensure the availability of free sulfhydryl groups for labeling, any existing disulfide bonds within the protein must be reduced.

-

Dissolve the protein in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.6) to a concentration of approximately 100 µM.[6]

-

Add a reducing agent such as DTT to a final concentration of 1 mM or TCEP to a final concentration of 150 µM.[6] TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed with the same stringency as DTT before adding the thiol-reactive dye.

-

Incubate the solution for 45-60 minutes at room temperature.[6]

2. Removal of Reducing Agent

The reducing agent must be removed prior to the addition of IAEDANS to prevent it from reacting with the dye.

-

Equilibrate a desalting column (e.g., PD-10) with the labeling buffer.

-

Apply the protein solution to the column and elute with the labeling buffer according to the manufacturer's protocol.[6] This step also serves as a buffer exchange into the appropriate labeling buffer.

3. Labeling Reaction

-

Prepare a 10 mM stock solution of IAEDANS in DMF.[6]

-

Slowly add the IAEDANS stock solution to the reduced protein solution to achieve a final molar excess of dye to protein (e.g., a 5-fold molar excess, 500 µM IAEDANS for 100 µM protein).[6] The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 16-18 hours at 4°C with gentle stirring, protected from light.[6] The reaction can also be performed for 2 hours at room temperature.

4. Quenching the Reaction

To stop the labeling reaction, a quenching reagent is added to react with any unreacted IAEDANS.

-

Add a quenching solution such as DTT to a final concentration of 0.5 mM.[6]

-

Incubate for 20-30 minutes at room temperature.[6]

5. Purification of the Labeled Protein

It is crucial to remove the unreacted IAEDANS and the quenching reagent from the labeled protein.

-

Equilibrate a second desalting column with the final storage buffer (e.g., Buffer C: 50 mM Tris-HCl, pH 7.6, 100 mM NaCl, 150 µM TCEP).[6]

-

Apply the quenched reaction mixture to the column and collect fractions.[6]

6. Characterization of the Labeled Protein

-

Determination of Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and 336 nm (A336).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of AEDANS at 280 nm. A correction factor (CF) is used, where CF = A280 of free dye / Amax of free dye.

-

The concentration of bound AEDANS is calculated using its extinction coefficient at 336 nm (5,700 M⁻¹cm⁻¹).[1]

-

The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.

-

-

SDS-PAGE Analysis: The labeled protein can be visualized on an SDS-PAGE gel under UV light to confirm labeling and assess purity.[6] A subsequent Coomassie stain will show all proteins present.[6]

-

Mass Spectrometry: For a more precise determination of labeling stoichiometry and identification of labeled sites, mass spectrometry can be employed.[7][8]

-

Functional Assays: It is important to perform functional assays to ensure that the labeling has not significantly altered the protein's biological activity.

Applications of AEDANS-Labeled Proteins

AEDANS-labeled proteins are valuable tools in a variety of fluorescence spectroscopy applications.

-

Conformational Changes: Changes in the local environment of the AEDANS probe due to protein conformational changes can lead to alterations in its fluorescence intensity and emission wavelength.[5]

-

Fluorescence Resonance Energy Transfer (FRET): The absorption spectrum of AEDANS overlaps well with the emission spectrum of tryptophan, making it a suitable acceptor in FRET experiments to measure intramolecular or intermolecular distances.[1] It can also act as a donor to other fluorophores like fluorescein.[1]

-

Fluorescence Anisotropy: This technique can be used to study the binding of the labeled protein to other molecules and to monitor changes in protein size and shape.[5]

Conclusion

The protocol described provides a robust framework for the successful fluorescent labeling of proteins with AEDANS. Careful optimization of reaction conditions, particularly the molar ratio of dye to protein and the incubation time, is essential for achieving the desired degree of labeling while maintaining protein function. The resulting AEDANS-labeled proteins can serve as powerful reagents for elucidating complex biological processes through a variety of fluorescence-based techniques.

References

- 1. IAEDANS - Wikipedia [en.wikipedia.org]

- 2. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 3. echemi.com [echemi.com]

- 4. Fluorescent labeling of cysteinyl residues to facilitate electrophoretic isolation of proteins suitable for amino-terminal sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-碘乙酰-N′-(5-磺基-1-萘)乙二胺 suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (AEDANS) in Protein Conformation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction